molecular formula C10H4ClF3IN B15330946 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline

1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline

Cat. No.: B15330946
M. Wt: 357.50 g/mol
InChI Key: CWEYEQYWHCVTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the isoquinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 1-Chloro-4-iodo-6-(trifluoromethyl)quinoline
  • 1-Chloro-4-iodo-6-(trifluoromethyl)benzene
  • 1-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Comparison: Compared to other similar compounds, 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline exhibits unique properties due to the isoquinoline ring system. This structure provides additional sites for functionalization and potential biological activity. The combination of chlorine, iodine, and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C10H4ClF3IN

Molecular Weight

357.50 g/mol

IUPAC Name

1-chloro-4-iodo-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4ClF3IN/c11-9-6-2-1-5(10(12,13)14)3-7(6)8(15)4-16-9/h1-4H

InChI Key

CWEYEQYWHCVTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)I

Origin of Product

United States

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